(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride chemical properties
(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride chemical properties
An In-depth Technical Guide to (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine Hydrochloride: Properties, Analysis, and Applications
Introduction: A Molecule of Strategic Importance
(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride emerges not merely as a chemical entity, but as a strategic building block for drug discovery and development. Its architecture thoughtfully combines two moieties of high significance in medicinal chemistry: the pyrrolidine ring and a substituted nitrophenyl ether. The pyrrolidine scaffold is a well-established "privileged structure," lauded for its ability to confer favorable physicochemical properties and explore three-dimensional chemical space, a feature increasingly sought after in modern drug design.[1] This saturated heterocycle is a cornerstone in numerous FDA-approved drugs, valued for its ability to improve aqueous solubility and serve as a versatile pharmacophoric element.[2][3]
The second component, the 2-fluoro-4-nitrophenoxy group, offers a sophisticated tool for modulating a molecule's pharmacokinetic and pharmacodynamic profile. The strategic placement of a fluorine atom is a classic medicinal chemistry tactic to enhance metabolic stability or modify binding affinity by altering electronic properties.[4][5] The nitro group, while a strong electron-withdrawing group, also serves as a crucial synthetic handle, amenable to reduction and further functionalization, thereby opening avenues for library synthesis and structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development scientists who seek to leverage its unique properties.
Section 1: Core Chemical Identity and Physicochemical Properties
The fundamental properties of a compound are the bedrock of its application in research. While extensive experimental data for this specific molecule is not broadly published, we can consolidate its known attributes and infer others based on well-understood chemical principles and data from closely related analogues.
| Property | Value | Source / Method |
| IUPAC Name | (3R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride | Nomenclature |
| CAS Number | 1171037-77-2 | Chemical Registry |
| Molecular Formula | C₁₀H₁₂ClFN₂O₃ | Calculation |
| Molecular Weight | 278.67 g/mol | Calculation |
| Appearance | Likely a solid (e.g., off-white to yellow powder) | Analogy to similar compounds[6] |
| Solubility | Expected to be soluble in water, DMSO, and methanol | Inferred from hydrochloride salt form |
| Purity | Typically >95% | Commercial Specification[6] |
| Stereochemistry | (R)-enantiomer | Specified |
Section 2: The Architectural cornerstones
The utility of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride in drug design stems directly from the distinct advantages conferred by its constituent parts.
The Pyrrolidine Scaffold: A Privileged Element
The five-membered pyrrolidine ring is one of the most prevalent nitrogen heterocycles in FDA-approved drugs.[1] Its power lies in its non-planar, sp³-hybridized structure, which allows for a more effective and three-dimensional exploration of protein binding pockets compared to flat, aromatic systems.[7] This inherent three-dimensionality is critical for achieving high potency and selectivity. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, while the protonated amine in the hydrochloride salt form serves as a hydrogen bond donor, enhancing interactions with biological targets and improving aqueous solubility.[2]
Caption: Core advantages of the pyrrolidine ring in medicinal chemistry.
The 2-Fluoro-4-nitrophenoxy Moiety: A Pharmacological Modulator
The electronically modified phenyl ether component provides critical functionality.
-
Fluorine Substitution: The introduction of a fluorine atom is a cornerstone of modern medicinal chemistry.[4] Its small size minimizes steric hindrance, while its high electronegativity can profoundly influence the pKa of nearby functional groups, alter conformation, and block metabolic oxidation at the site of fluorination, often leading to an improved pharmacokinetic profile.[5][8]
-
Nitro Group: The electron-withdrawing nitro group significantly impacts the electronic character of the aromatic ring. This can be crucial for specific binding interactions with target proteins. More importantly, it is a versatile synthetic precursor. Catalytic reduction of the nitro group to an amine provides a nucleophilic site for further elaboration, enabling the rapid generation of a library of analogues for SAR exploration. This transformation is a high-yield, well-established reaction in process chemistry.
-
Ether Linkage: The ether bond provides a balance of stability and conformational flexibility, positioning the aromatic ring relative to the pyrrolidine core.
Section 3: Proposed Synthesis and Analytical Characterization Workflow
While multiple synthetic routes are conceivable, a common and efficient approach involves a nucleophilic aromatic substitution (SNAr) reaction. This section outlines a proposed synthesis and the subsequent analytical workflow required to verify the structure and purity of the final compound.
Proposed Synthetic Pathway
The synthesis logically proceeds by coupling (R)-3-hydroxypyrrolidine with an activated fluoro-nitro-benzene derivative.
Caption: Proposed synthesis via Nucleophilic Aromatic Substitution (SNAr).
Causality Behind Experimental Choices:
-
Starting Materials: (R)-3-hydroxypyrrolidine provides the chiral pyrrolidine core.[9][10] 1,2-Difluoro-4-nitrobenzene is an excellent electrophile for the SNAr reaction; the nitro group strongly activates the ring towards nucleophilic attack, and fluoride is an excellent leaving group in this context.
-
Reaction Conditions: A strong, non-nucleophilic base (like sodium hydride) is used to deprotonate the hydroxyl group of the pyrrolidine, forming a potent alkoxide nucleophile. A polar aprotic solvent like DMF or DMSO is chosen to solvate the cation and accelerate the rate of this bimolecular reaction.
-
Salt Formation: The final hydrochloride salt is prepared by treating the free base with a solution of HCl in a non-protic solvent like diethyl ether or isopropanol. This step is crucial for improving the compound's stability, crystallinity, and handling properties, which is standard practice for amine-containing active pharmaceutical ingredients (APIs).
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. An integrated approach using multiple spectroscopic and chromatographic techniques provides a self-validating system where each result corroborates the others.[11]
Caption: Integrated workflow for analytical characterization and quality control.
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it solubilizes many organic salts and does not exchange with the N-H proton.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals:
-
Aromatic Region (7.0-8.5 ppm): Expect three distinct signals corresponding to the three protons on the trisubstituted phenyl ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.
-
Pyrrolidine Ring (3.0-4.5 ppm): A series of complex multiplets corresponding to the seven protons on the pyrrolidine ring. The proton at C3, adjacent to the ether oxygen, will likely be shifted downfield.
-
N-H Proton (~9-11 ppm, broad): A broad signal corresponding to the protonated amine of the hydrochloride salt, which may exchange with residual water.
-
-
Expected ¹⁹F NMR Signals: A single signal, likely a multiplet due to coupling with adjacent aromatic protons.
-
Rationale: NMR provides an unambiguous map of the molecule's carbon-hydrogen framework and confirms the presence and electronic environment of the fluorine atom.[12]
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Analysis: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Expected Results:
-
Full Scan (Positive Mode): The primary ion observed will be the molecular ion of the free base [M+H]⁺, corresponding to the mass of C₁₀H₁₁FN₂O₃ plus a proton. The high-resolution measurement should confirm the elemental composition.
-
MS/MS Fragmentation: Fragmentation of the parent ion can provide further structural confirmation. Expect characteristic losses, such as cleavage of the pyrrolidine ring or the ether bond.[11]
-
-
Rationale: MS provides the exact molecular weight and elemental formula, which is the most fundamental confirmation of a compound's identity.[13]
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
System Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5-10% B, ramp up to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, monitoring at wavelengths relevant to the nitrophenyl chromophore (e.g., 254 nm and 320 nm).
-
-
Sample Preparation: Prepare a stock solution in DMSO and dilute with the mobile phase to a final concentration of ~0.5 mg/mL.
-
Analysis: Inject 5-10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Rationale: HPLC is the gold standard for determining the purity of small molecules, separating the target compound from any starting materials, by-products, or degradation products.[13]
Section 4: Safety, Handling, and Storage
Proper handling of any chemical intermediate is critical for researcher safety and maintaining compound integrity. The following guidelines are synthesized from safety data sheets of structurally related compounds.[14][15][16][17]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[15]
-
Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[16] The hydrochloride salt form is generally stable under these conditions, but protection from moisture and light is recommended to prevent degradation.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Section 5: Potential Applications in Research and Drug Discovery
The structural features of (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride make it a highly attractive starting point for several therapeutic areas:
-
Kinase Inhibitors: The 4-phenoxy-pyridine/pyrrolidine motif is a known scaffold in various kinase inhibitors, including c-Met inhibitors used in oncology.[18] The 2-fluoro-4-nitrophenoxy group can be used to probe the active site of kinases, with the nitro group being a precursor to an amine that can form critical hydrogen bonds.
-
CNS Agents: The pyrrolidine ring is a common feature in molecules targeting the central nervous system. Its ability to confer solubility and its 3D structure are advantageous for crossing the blood-brain barrier and interacting with complex neural receptors.[1][3]
-
Antiviral and Antibacterial Agents: Many bioactive natural products and synthetic drugs containing the pyrrolidine ring exhibit antimicrobial or antiviral activity.[3][19] This scaffold can be functionalized to target specific viral or bacterial enzymes.
-
Combinatorial Chemistry and Fragment-Based Screening: As a functionalized building block, this compound is ideal for inclusion in chemical libraries. The reducible nitro group allows for the attachment of a wide array of secondary building blocks, rapidly generating diverse chemical entities for high-throughput screening.
By providing a robust and versatile scaffold, (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride serves as a powerful tool for medicinal chemists aiming to develop the next generation of targeted therapeutics. Its thoughtful design embodies key principles of modern drug discovery, offering a promising starting point for innovation.
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